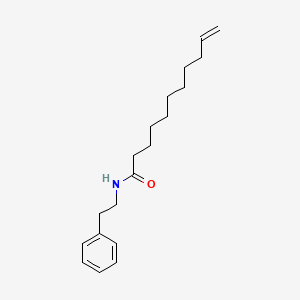![molecular formula C6H3N5O4 B11116888 2,3-Dinitropyrazolo[1,5-a]pyrimidine](/img/structure/B11116888.png)
2,3-Dinitropyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dinitropyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at positions 2, 3, 5, 6, and 7 .
In one study, two novel fused-ring energetic compounds, including 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine, were successfully prepared via a simple synthetic method . The reaction conditions involved the use of dimethylamino leaving groups and an addition–elimination mechanism (aza-Michael type) .
Industrial Production Methods
the simplicity of the synthetic routes suggests that scaling up the production process could be feasible with appropriate optimization of reaction conditions and reagents .
Chemical Reactions Analysis
Types of Reactions
2,3-Dinitropyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Common reagents used in these reactions include dimethylamino groups for substitution reactions and various oxidizing and reducing agents for oxidation and reduction reactions . The reaction conditions often involve controlled temperatures and specific catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of this compound can lead to the formation of nitro derivatives, while reduction reactions may yield amino derivatives .
Scientific Research Applications
2,3-Dinitropyrazolo[1,5-a]pyrimidine has several scientific research applications:
Material Science: Due to its significant photophysical properties, this compound is used in the development of advanced materials.
Medicinal Chemistry: It serves as a scaffold for the design of antitumor agents and enzymatic inhibitors.
Energetic Materials: The compound’s thermal stability and detonation performance make it suitable for use in heat-resistant explosives.
Mechanism of Action
The mechanism of action of 2,3-Dinitropyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s structure allows for versatile modifications, enabling it to interact with various enzymes and receptors . For example, its antitumor activity is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
2,3-Dinitropyrazolo[1,5-a]pyrimidine can be compared with other similar compounds, such as:
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound exhibits similar thermal stability and detonation performance.
5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: This compound also shows excellent thermal stability and mechanical sensitivity.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct photophysical and energetic properties .
Properties
Molecular Formula |
C6H3N5O4 |
|---|---|
Molecular Weight |
209.12 g/mol |
IUPAC Name |
2,3-dinitropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C6H3N5O4/c12-10(13)4-5-7-2-1-3-9(5)8-6(4)11(14)15/h1-3H |
InChI Key |
DMHYUMSRQAKROC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=C(C(=N2)[N+](=O)[O-])[N+](=O)[O-])N=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-yl]-4-(propan-2-yl)benzenesulfonamide](/img/structure/B11116814.png)

![1-(4-Nitrobenzoyl)-N'~2~-[(E)-1-(4-nitrophenyl)methylidene]-2-pyrrolidinecarbohydrazide](/img/structure/B11116835.png)
![1-(4-chlorophenyl)-7,7-dimethyl-N-[3-(morpholin-4-yl)propyl]-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide](/img/structure/B11116837.png)
![N-(4-Nitrophenyl)-N-({N'-[(E)-[3-(thietan-3-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide](/img/structure/B11116839.png)
![N-[(N'-Cyclooctylidenehydrazinecarbonyl)methyl]-N-(2-methylphenyl)benzenesulfonamide](/img/structure/B11116849.png)

![N-({N'-[(E)-{4-[(4-Nitrophenyl)methoxy]phenyl}methylidene]hydrazinecarbonyl}methyl)-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B11116857.png)
![6-[(2E)-2-(3-bromobenzylidene)hydrazinyl]-N-cyclohexyl-N'-(4-nitrophenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B11116862.png)
![2,6-Bis[(2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoyl)amino]hexanoate](/img/structure/B11116867.png)
![2-(naphthalen-1-ylamino)-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide (non-preferred name)](/img/structure/B11116874.png)

![methyl 2-{[(3E)-3-{2-[(4-methoxyphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B11116895.png)
